15-A2t-Isoprostane

Neurodegeneration Oxidative Stress Apoptosis

F2-isoprostanes fail to capture reactive cyclopentenone lipid biology due to their lack of electrophilic reactivity. 15-A2t-Isoprostane addresses this gap as a chemically defined A2/J2-isoprostane: • Selective GST A4-4 substrate: kcat/Km >200 s⁻¹ mM⁻¹; not metabolized by GST A1-1, M1-1, M2-2, P1-1, or T1-1 • Neurotoxic stimulus: submicromolar LD50 (950 nM) in HT22 hippocampal cells via mitochondrial permeability transition pore opening & cytochrome c release • PPARγ-negative control cyclopentenone lipid: discriminates Nrf2/ARE from PPARγ-dependent pathways in immune cell assays • LC-MS/MS biomarker precursor: targeted mercapturic acid sulfoxide metabolite for in vivo cyclopentenone isoprostane quantification ≥98% purity. Full analytical documentation provided.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 474391-66-7
Cat. No. B585880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-A2t-Isoprostane
CAS474391-66-7
Synonyms8-epi PGA2
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18-/m0/s1
InChIKeyMYHXHCUNDDAEOZ-UKUWKSPLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-A2t-Isoprostane: Reactive Cyclopentenone Isoprostane


15-A2t-Isoprostane (also known as 8-iso Prostaglandin A2 or 8-iso-PGA2; CAS 474391-66-7) is a cyclopentenone isoprostane belonging to the A2/J2-IsoP class, generated via non-enzymatic free radical-catalyzed peroxidation of arachidonic acid [1]. It is structurally distinct from the more commonly studied F2-isoprostanes (e.g., 8-iso-PGF2α) due to the presence of a highly reactive α,β-unsaturated carbonyl moiety within its cyclopentenone A-ring [2]. This electrophilic reactivity fundamentally differentiates 15-A2t-IsoP from other isoprostane classes, enabling rapid Michael addition with thiol-containing biomolecules including glutathione and protein cysteine residues [3].

Cyclopentenone electrophile probe
Defined neurotoxic stimulus in oxidative injury models
GST A4-4 selective metabolic substrate

15-A2t-Isoprostane: Why Analogs Fail


Generic substitution of 15-A2t-Isoprostane with structurally related analogs—such as 8-iso-PGF2α (15-F2t-IsoP), 15-E2t-IsoP, or enzymatically derived PGA2—is scientifically invalid due to fundamental differences in chemical reactivity, metabolic fate, and biological target engagement. Unlike F2-isoprostanes which lack the α,β-unsaturated carbonyl and are detectable as stable free molecules in plasma and urine, 15-A2t-IsoP contains this electrophilic moiety enabling rapid Michael addition with glutathione and protein thiols; this renders it undetectable in the free form in circulation, even following profound oxidative stress [1]. Furthermore, while cyclopentenone prostaglandin 15-deoxy-Δ12,14-PGJ2 potently activates PPARγ, 15-A2t-IsoP does not, demonstrating that even within the cyclopentenone lipid class, receptor pharmacology is not interchangeable [2]. The compound's unique metabolic pathway—efficient conjugation by GST A4-4 with a kcat/Km >200 s⁻¹ mM⁻¹—further distinguishes it from F2-IsoPs, which undergo β-oxidation rather than glutathione conjugation [3].

Electrophilic reactivity mismatch
15-A2t-IsoP rapidly adducts thiols; F2-isoprostanes lack reactive carbonyl, altering target engagement and detectability.
Metabolic fate divergence
15-A2t-IsoP undergoes GST A4-4–mediated conjugation; F2-isoprostanes follow β-oxidation, yielding different clearance profiles.
Receptor pharmacology non-equivalence
15-A2t-IsoP does not activate PPARγ, unlike 15-J2-isoprostanes; cyclopentenone class does not ensure shared nuclear receptor activity.

15-A2t-Isoprostane: Comparative Evidence


Neuronal Cytotoxicity vs. 15-J2-Isoprostane

15-A2t-IsoP induces neuronal apoptosis at submicromolar concentrations, with an LD50 of 950 nM in primary cortical neurons, whereas the J2-series analog 15-J2-IsoP requires approximately 5 μM to produce comparable levels of cell death [1].

Neuronal cytotoxicity
Head-to-head
15-A2t-IsoPLD50 950 nM
15-J2-IsoP~5 µM
Reported ~5.3-fold difference in LD50
Supports neurotoxicity endpoint model
Review cell-type specificity; primary neuron assay
Neurodegeneration Oxidative Stress Apoptosis

GST A4-4 Conjugation Specificity

Human GST A4-4 catalyzes glutathione conjugation of 15-A2t-IsoP with a catalytic efficiency kcat/Km >200 s⁻¹ mM⁻¹. While similar high activity is observed for the enzymatically derived analog PGA2, five other human GST isoforms (A1-1, M1-1, M2-2, P1-1, T1-1) do not significantly metabolize 15-A2t-IsoP, demonstrating strict GST isoform selectivity [1]. Rat GST A4-4 displays even higher efficiency with kcat/Km >2000 s⁻¹ mM⁻¹ [2].

GST conjugation
Head-to-head
GST A4-4kcat/Km >200 s⁻¹ mM⁻¹
Other GSTs (A1-1, M1-1, etc.)No significant activity
Undetectable activity in 5 comparator isoforms
GST A4-4 selective metabolic probe
Rat GST A4-4 even higher efficiency
Phase II Metabolism Glutathione Transferase Detoxification

PPARγ Activation vs. 15-J2-Isoprostanes

15-J2-Isoprostanes potently activate the PPARγ nuclear receptor, a key transcriptional regulator of inflammation and metabolism. In contrast, 15-A2t-IsoP does not activate PPARγ, despite both molecules sharing a cyclopentenone electrophilic center and exerting anti-inflammatory effects in macrophages that are PPARγ-independent [1].

PPARγ activation
Head-to-head
15-A2t-IsoPNo activation
15-J2-IsoPsPotent PPARγ activation
Qualitative absence of receptor engagement
PPARγ-independent pathway discrimination
Use as negative control cyclopentenone
PPARγ Nuclear Receptor Anti-inflammatory

HepG2 Conjugation Kinetics

In HepG2 human hepatoma cells, approximately 60% of exogenously added 15-A2t-IsoP is converted to water-soluble glutathione conjugate(s) within 6 hours, demonstrating rapid phase II metabolic clearance [1]. This rapid conjugation explains why A2/J2-isoprostanes cannot be detected in free form in the circulation of humans or rats, even following CCl4-induced oxidative stress that elevates tissue-esterified A2/J2-IsoP levels 24-fold [2].

HepG2 conjugation
Context-dependent
15-A2t-IsoP~60% conjugated in 6 h
F2-isoprostanesStable free molecules in plasma
Free parent undetectable in circulation
Distinct metabolic clearance profile
Requires conjugate-targeted analytical methods
Xenobiotic Metabolism Hepatocyte GSH Conjugation

In Vivo Tissue Detection vs. 8-iso-PGF2α

15-A2t-IsoP is abundantly produced in stroke-infarcted human cortical tissue at pathologically relevant levels, as demonstrated by direct tissue measurement, whereas 8-iso-PGF2α (15-F2t-IsoP) is the established circulating plasma biomarker of systemic oxidative stress [1]. The tissue-restricted accumulation of 15-A2t-IsoP reflects its rapid conjugation and adduction to cellular proteins, contrasting with the systemic distribution and urinary excretion of F2-isoprostanes [2].

Tissue distribution
Class-level
15-A2t-IsoPAbundant in infarcted brain tissue
8-iso-PGF2αSystemic plasma biomarker
Complementary anatomical compartment distribution
Tissue-localized lipid peroxidation readout
Not interchangeable with plasma F2-IsoP assays
Ischemic Stroke Lipid Peroxidation Neuropathology

Urinary Mercapturic Acid Sulfoxide Metabolite

The major urinary metabolite of 15-A2t-IsoP in rats has been definitively identified via HPLC/MS as the mercapturic acid sulfoxide conjugate, with the carbonyl at C9 reduced to an alcohol. Following intravenous administration of radiolabeled 15-A2t-IsoP, 80% of excreted radioactivity remained in the aqueous phase after organic solvent extraction, confirming polar conjugate formation [1].

Urinary metabolite ID
Reported
Mercapturic acid sulfoxide conjugate; 80% aqueous-soluble
Defined structure for targeted LC-MS/MS assays
In vivo rat model; supports biomarker development
Biomarker Development LC-MS/MS Mercapturic Acid

15-A2t-Isoprostane: Application Scenarios


In Vitro Neuronal Apoptosis Assay

Use 15-A2t-IsoP as a chemically defined neurotoxic stimulus in primary neuronal or HT22 hippocampal cell cultures. Its submicromolar LD50 (950 nM) [1] enables precise dose-response studies of neuroprotective compounds without confounding solvent toxicity. The compound's well-characterized apoptotic mechanism—including mitochondrial permeability transition pore opening and cytochrome c release [2]—provides a reproducible experimental system for screening interventions targeting oxidative neuronal injury.

GST A4-4 Catalytic Activity Assay

Employ 15-A2t-IsoP as a substrate-specific probe for human GST A4-4 enzymatic activity (kcat/Km >200 s⁻¹ mM⁻¹) [3]. Its lack of metabolism by other major human GST isoforms (A1-1, M1-1, M2-2, P1-1, T1-1) [4] ensures assay specificity. This application is valuable for pharmacogenomic studies of GSTA4 polymorphisms, screening for GSTA4 inhibitors, or investigating cellular resistance to electrophilic lipid stress.

PPARγ-Independent Anti-Inflammatory Mechanisms

Use 15-A2t-IsoP as a PPARγ-negative control cyclopentenone lipid in macrophage or other immune cell assays. Unlike 15-J2-isoprostanes which potently activate PPARγ, 15-A2t-IsoP does not engage this receptor [5], allowing researchers to assign observed anti-inflammatory effects specifically to PPARγ-independent pathways such as Keap1 modification and Nrf2/ARE activation [6].

LC-MS/MS Biomarker Quantification

Develop and validate targeted LC-MS/MS assays for the mercapturic acid sulfoxide urinary metabolite of 15-A2t-IsoP as a specific biomarker of in vivo cyclopentenone isoprostane production [7]. This analytical approach is essential for clinical studies where plasma F2-isoprostane measurements fail to capture the distinct pathophysiological contribution of reactive A2/J2-isoprostanes in conditions such as ischemic stroke [8] or hepatotoxicity.

Application
Selection Property
Validation Focus
Neuronal apoptosis research
Defined electrophilic neurotoxic stimulus
Apoptotic pathway endpoint confirmation
GST A4-4 metabolic studies
Isoform-selective substrate
GST A4-4 catalytic activity validation
PPARγ-independent signaling
PPARγ-negative control cyclopentenone
Keap1/Nrf2 pathway response verification
Biomarker method development
Mercapturic acid urinary metabolite
LC-MS/MS assay specificity and matrix-effect control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-A2t-Isoprostane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.